![molecular formula C7H12N4 B2617629 2,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 1956379-10-4](/img/structure/B2617629.png)
2,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound belongs to the class of triazolopyrazines, which are known for their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine typically involves the reaction of bishydrazide with chloromethyloxadiazole and ethylenediamine . This method provides a quick and efficient route to the target compound using commercially available and inexpensive reagents.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-mediated, catalyst-free synthesis has also been explored to enhance the efficiency and eco-friendliness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in these reactions include hydrazine hydrate, chlorobenzene, trifluoroacetic anhydride, and methanesulfonic acid . Reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to facilitate the desired transformations.
Major Products: The major products formed from these reactions include various substituted triazolopyrazines, which can exhibit enhanced biological activities or improved pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characteristics
The synthesis of 2,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine typically involves multi-step processes that incorporate various reagents and conditions. The compound's structure features a triazole ring fused with a pyrazine moiety, which is significant for its biological activity. The synthetic routes often leverage established methods for creating heterocyclic compounds, which are known for their diverse pharmacological properties.
Antitubercular Properties
Recent studies have highlighted the antitubercular potential of compounds related to this compound. For instance:
- A series of hybrid compounds combining pyrazine and 1,2,4-triazole scaffolds were screened for efficacy against Mycobacterium tuberculosis. Several derivatives exhibited minimum inhibitory concentration (MIC) values as low as 21.25 μM against the H37Rv strain of M. tuberculosis .
This suggests that derivatives of this compound could be promising candidates in the fight against tuberculosis.
Antimicrobial and Antifungal Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives demonstrate significant antibacterial and antifungal activities against various strains . This broad spectrum of activity underscores the potential for developing new antimicrobial agents based on this compound.
Neurokinin-3 Receptor Antagonism
One notable application of this compound is its role as a selective antagonist to the neurokinin-3 receptor (NK-3). Compounds designed to target NK-3 receptors are being investigated for their therapeutic potential in treating various central nervous system disorders . This receptor has been implicated in conditions such as anxiety and depression.
Anti-inflammatory Properties
Compounds derived from the triazole and pyrazine frameworks have shown anti-inflammatory properties. Research into related pyrazole derivatives has indicated their efficacy in reducing inflammation in vivo . This suggests that this compound may also possess similar beneficial effects.
Case Studies and Research Findings
These studies illustrate the diverse applications of this compound across different therapeutic areas.
Wirkmechanismus
The mechanism of action of 2,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit dipeptidyl peptidase-4 (DPP-4), leading to increased levels of glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin release and lowers blood glucose levels . The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity and exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 1,2,4-Triazolo[1,5-a]pyridines
- 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazines
- Pyrrolopyrazine derivatives
Uniqueness: 2,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine stands out due to its specific substitution pattern and the presence of both triazole and piperazine rings. This unique structure contributes to its distinct biological activities and makes it a valuable scaffold for drug development .
Biologische Aktivität
2,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C8H12N4 with a molecular weight of approximately 168.21 g/mol. Its structure consists of a fused triazole and pyrazine ring system that contributes to its pharmacological properties.
1. Antidiabetic Activity
Research indicates that compounds related to this compound exhibit significant inhibitory activity against Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. DPP-4 inhibitors are crucial in managing type 2 diabetes mellitus (T2DM). A study highlighted the structure-activity relationship of various triazole-based compounds demonstrating high DPP-4 inhibition activity .
2. Neurokinin Receptor Antagonism
The compound has been noted for its potential as a selective antagonist for the neurokinin-3 receptor (NK-3), which is implicated in various central nervous system disorders. The synthesis of novel N-acyl derivatives of tetrahydro-triazolo-pyrazines has shown promise in developing therapeutic agents targeting NK-3 receptors .
3. Anti-inflammatory Properties
Preliminary investigations into the anti-inflammatory effects of related compounds suggest that they may inhibit inducible nitric oxide synthase (iNOS), thereby reducing inflammation . This activity points to potential applications in treating inflammatory diseases.
Synthesis Methods
Synthesis of this compound typically involves cyclization reactions using hydrazines and appropriate carbonyl precursors under controlled conditions to achieve high yields. Common methods include:
- Hydrazone Formation : Reacting hydrazines with ketones or aldehydes followed by cyclization.
- One-Pot Reactions : Utilizing multi-component reactions to streamline the synthesis process.
Case Study 1: DPP-4 Inhibitors
A study analyzed various triazole-fused compounds for their DPP-4 inhibitory activities. The findings indicated that modifications at specific positions on the triazole ring significantly affected potency. The most effective derivatives showed IC50 values comparable to established DPP-4 inhibitors like sitagliptin .
Case Study 2: Neurokinin Receptor Antagonists
Research on N-acyl derivatives demonstrated that certain modifications enhance selectivity and potency against NK-3 receptors. These compounds were tested in vivo and showed promising results in reducing symptoms associated with CNS disorders .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of triazolo-pyrazines. Key findings include:
Modification | Effect on Activity |
---|---|
Methyl group at position 2 | Enhances DPP-4 inhibition |
Acyloxy substituents | Increases NK-3 receptor affinity |
Halogen substitutions | Modulates lipophilicity and bioavailability |
Eigenschaften
IUPAC Name |
2,8-dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-5-7-9-6(2)10-11(7)4-3-8-5/h5,8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMGJDWXLPZZTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=NC(=NN2CCN1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.